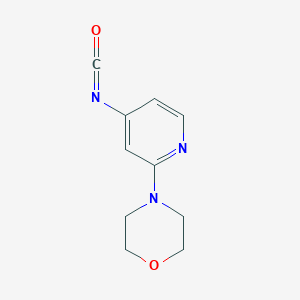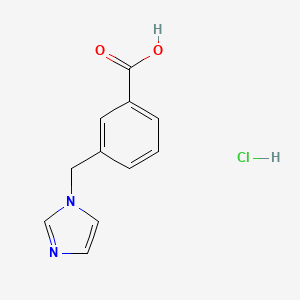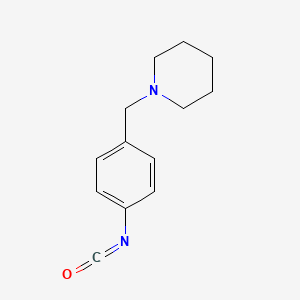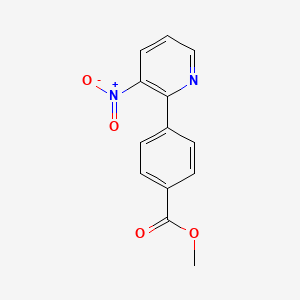
Methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate is a compound that is part of a broader class of chemicals that feature a nitro group attached to a pyridine ring, which is further connected to a benzenecarboxylate moiety. This structure is significant in the field of organic chemistry due to its potential applications in pharmaceuticals, materials science, and as a building block for further chemical synthesis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that can include cyclization, Michael addition, and other types of organic transformations. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which share a similar pyridinyl moiety, is achieved through a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide . This method provides a scaffold for further functionalization and the creation of highly functionalized derivatives.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the spatial arrangement of the pyridine and benzene rings and the substituents attached to them. For example, in 4-Nitro-N′-[(E)-3-pyridylmethylidene]benzohydrazide, the planarity of the methylidene-hydrazide fragment and the dihedral angles between the benzene and pyridine rings are crucial for the molecule's properties . The orientation of these groups affects the molecule's ability to form hydrogen bonds and other intermolecular interactions, which are essential for the stability and reactivity of the compound.
Chemical Reactions Analysis
The presence of the nitro group and the pyridine ring in these compounds suggests that they can undergo various chemical reactions. The nitro group is a versatile functional group that can participate in reduction reactions, nucleophilic substitutions, and can also be transformed into other functional groups like amines. The pyridine ring can act as a base and coordinate to metals, making these compounds potentially useful in catalysis or as ligands in metal complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate would be influenced by the presence of the nitro group and the aromatic systems. These groups can affect the compound's melting point, solubility, and stability. The electronic properties, such as the dipole moment and the potential for charge separation, are also important, as seen in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, which exhibits a polarized structure . The ability to form hydrogen bonds, as demonstrated in various related compounds, can significantly influence the compound's solubility and crystalline structure .
Applications De Recherche Scientifique
Synthesis and Medicinal Applications
- Synthesis of Calcium Channel Agonists and Blockers : Methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate derivatives, specifically methyl 1,4-dihydro-2, 6-dimethyl-5-nitro-4-(benzofurazanyl)pyridine-3-carboxylates, have been synthesized and studied for their effects on L-type Ca2+ channels. These compounds act as either agonists or blockers of these channels, with potential medicinal applications in modulating calcium currents (Visentin et al., 1999).
Analytical Chemistry and Environmental Applications
- Determination of Anionic Surfactants in Water : Derivatives of Methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate have been used in spectrophotometric methods to determine the concentration of anionic surfactants in river water. This application is crucial for monitoring water pollution and ensuring environmental safety (Higuchi et al., 1980).
Material Science and Nonlinear Optics
- Nonlinear Optics Material Synthesis : Methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate derivatives, specifically Methyl-3-nitro-4-pyridine-1-oxide (POM), have been explored for their potential in nonlinear optics. These materials could surpass the performance of traditional nonlinear optical materials like lithium niobate, indicating their significance in the field of optoelectronics (Hierle et al., 1984).
Crystallography and Molecular Structure Studies
- Crystal Structure Analysis : The crystal and molecular structure of derivatives of Methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate, such as 2-(2',4'-dinitrobenzyl)pyridine, have been studied to understand their physical and chemical properties. This research contributes to the field of crystallography and materials science (Seff & Trueblood, 1968).
Propriétés
IUPAC Name |
methyl 4-(3-nitropyridin-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c1-19-13(16)10-6-4-9(5-7-10)12-11(15(17)18)3-2-8-14-12/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJLOXZMDUQVLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

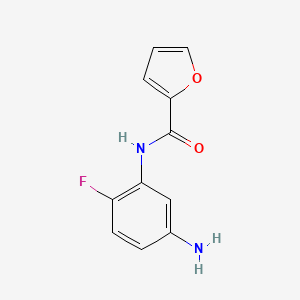
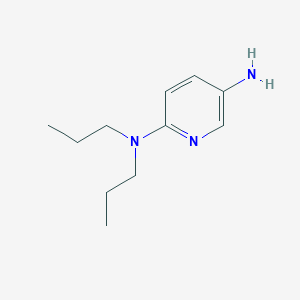

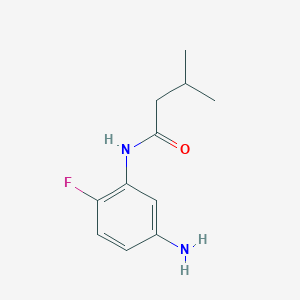
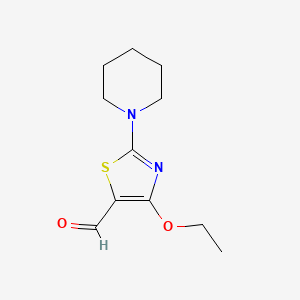
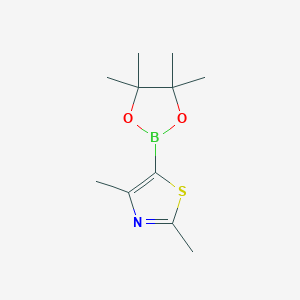
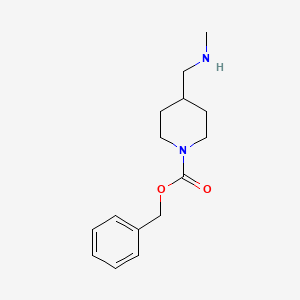
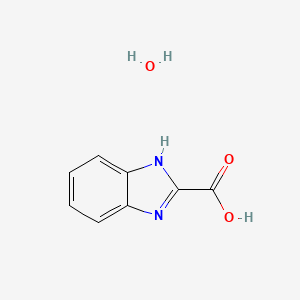
![2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride](/img/structure/B1320469.png)

